4-Bromo-2-(diethylamino)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

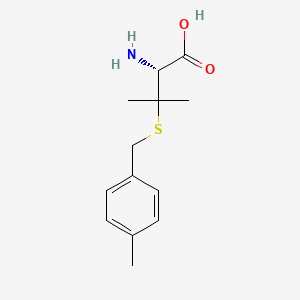

“4-Bromo-2-(diethylamino)benzaldehyde” is a chemical compound with the CAS Number: 1099629-82-9 . It has a molecular weight of 256.14 . The IUPAC name for this compound is 4-bromo-2-(diethylamino)benzaldehyde .

Molecular Structure Analysis

The InChI code for “4-Bromo-2-(diethylamino)benzaldehyde” is1S/C11H14BrNO/c1-3-13(4-2)11-7-10(12)6-5-9(11)8-14/h5-8H,3-4H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“4-Bromo-2-(diethylamino)benzaldehyde” is a solid compound . It has a molecular weight of 256.14 . The compound is typically stored at refrigerated temperatures .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

4-Bromo-2-(diethylamino)benzaldehyde (DEAB) has been studied in various synthesis and chemical reaction contexts. In one study, DEAB was used in the Meerwein alkylation of Ehrlich's aldehyde. This study showed that DEAB is alkylated only at O by either ethyl or methyl oxonium reagent, leading to the formation of iminium salts, which are prone to hydrolysis (Froschauer et al., 2013). Another study demonstrated the use of DEAB as a photolabile protecting group for aldehydes and ketones, showing its potential in photoreactive applications (Lu et al., 2003).

Analytical Chemistry

DEAB has applications in analytical chemistry as well. For example, a study developed and validated an HPLC-UV method using DEAB as a derivatizing agent for the analysis of methoxyamine, a potential anti-cancer drug (Liao et al., 2005).

Corrosion Inhibition

DEAB has also been evaluated for its corrosion inhibition properties. A study investigated DEAB thiosemicarbazone for inhibiting corrosion of maraging steel in phosphoric acid, finding that the efficiency of DEAB increased with its concentration (Poornima et al., 2011).

Spectrophotometric Analysis

In spectrophotometry, DEAB thiosemicarbazone was proposed as a sensitive and selective reagent for the determination of palladium. The method showed good sensitivity and specificity for palladium detection (Parameshwara et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-2-(diethylamino)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-10(12)6-5-9(11)8-14/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMNPFGQMFQOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655924 |

Source

|

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1099629-82-9 |

Source

|

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)

![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)

![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)